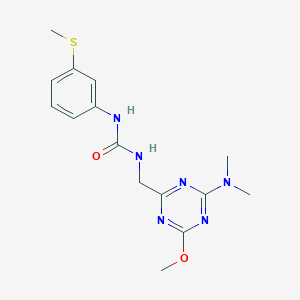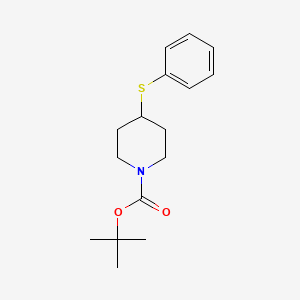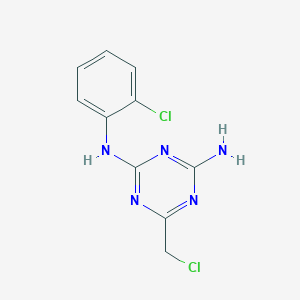
6-(chloromethyl)-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(chloromethyl)-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine” is a derivative of triazine, which is a class of nitrogen-containing heterocycles . The “chloromethyl” and “2-chlorophenyl” groups are substituents on the triazine ring. Chlorophenols are produced by electrophilic halogenation of phenol with chlorine .
Molecular Structure Analysis
The molecular structure of this compound would be based on the triazine ring, with the “chloromethyl” and “2-chlorophenyl” groups as substituents. The exact structure would depend on the positions of these substituents on the ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of chlorinated aromatic compounds and triazines .Aplicaciones Científicas De Investigación
Supramolecular Chemistry Applications
The reaction of 6-chloro-N,N′-bispyrazolyl-[1,3,5]triazine-2,4-diamines under specific conditions produces bistriazines with promising applications in supramolecular chemistry. These compounds exhibit potential in the creation of extended supramolecular polymers through hydrogen bonds and/or metal complexation, with interesting fluorescence properties. This highlights their utility in developing materials with tailored properties for advanced applications in materials science (Moral et al., 2010).
Synthetic and Structural Studies
The compound has been involved in synthetic and structural studies, leading to the creation of new triazine derivatives through one-pot synthesis methods. These studies provide valuable insights into the molecular structure and potential functionalities of triazine derivatives, expanding the scope of chemical synthesis and design (Nycz & Małecki, 2014).
Engineering Hydrogen-Bonded Crystals
Research has been conducted on designing ligands that incorporate diaminotriazinyl groups for metal chelation and hydrogen bonding. This approach is aimed at generating structures with predictable coordination interactions and hydrogen bonds, useful in crystal engineering and materials science (Duong et al., 2011).
Development of High-Performance Polymers
Studies on phenyl-1,3,5-triazine functional aromatic polyamides have shown that these polymers possess excellent thermal stability and mechanical properties. They have applications in creating materials that require high thermal resistance and structural integrity, such as in aerospace and electronics (Yu et al., 2012).
Antimicrobial Activity
The compound has been part of studies focusing on its derivatives for antimicrobial activities. These studies reveal the potential of triazine derivatives in combating bacterial and fungal infections, opening avenues for new antimicrobial agents (Kushwaha & Sharma, 2022).
Safety and Hazards
Propiedades
IUPAC Name |
6-(chloromethyl)-2-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N5/c11-5-8-15-9(13)17-10(16-8)14-7-4-2-1-3-6(7)12/h1-4H,5H2,(H3,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKULMQAPBSFPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)N)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


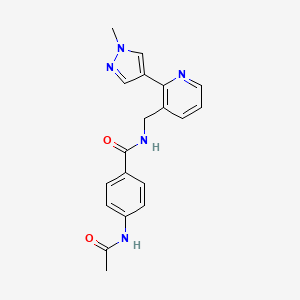
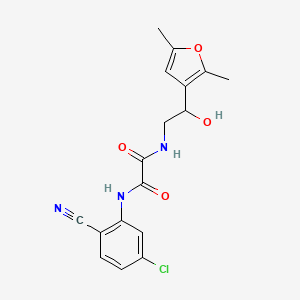
![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2778460.png)
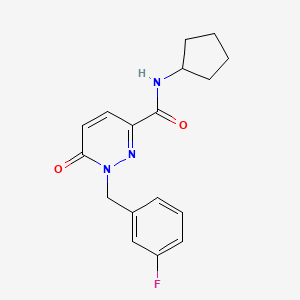
![3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B2778464.png)

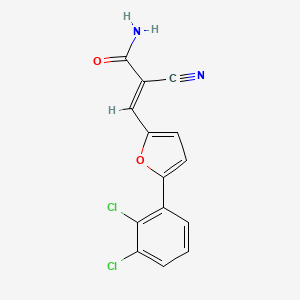
![2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2778471.png)
![1-[3-[(2-Fluorophenyl)methoxy]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2778473.png)
![8-fluoro-2-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2778475.png)

